molecular formula C22H20N4O B276386 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B276386
M. Wt: 356.4 g/mol
InChI Key: ZOFNDSWLZTZBCP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. This compound has received significant attention from researchers due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been shown to have a protective effect against liver and kidney damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. Another advantage is its potential as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is the further investigation of its potential as an anticancer agent and the development of more potent derivatives. Another direction is the exploration of its potential as a plant growth regulator and its effects on crop yield. In addition, the synthesis of novel materials based on this compound and their potential applications in optoelectronics and sensors can be further explored. Finally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
In conclusion, 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and agricultural products.

Synthesis Methods

The synthesis of 2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 3-formylchromone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 3-aminopyridine and 3-pyridinecarbaldehyde to obtain the final compound. The yield of this method is reported to be around 70%.

Scientific Research Applications

2-amino-6-methyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. In agriculture, this compound has been studied for its potential use as a plant growth regulator.

properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

(8E)-2-amino-6-methyl-4-pyridin-3-yl-8-(pyridin-3-ylmethylidene)-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H20N4O/c1-14-8-17(10-15-4-2-6-25-12-15)21-18(9-14)20(16-5-3-7-26-13-16)19(11-23)22(24)27-21/h2-7,10,12-14,20H,8-9,24H2,1H3/b17-10+

InChI Key

ZOFNDSWLZTZBCP-LICLKQGHSA-N

Isomeric SMILES

CC1C/C(=C\C2=CN=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4

SMILES

CC1CC(=CC2=CN=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4

Canonical SMILES

CC1CC(=CC2=CN=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4

Origin of Product

United States

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